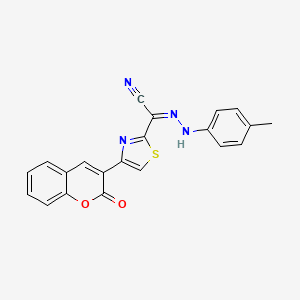
(Z)-4-(2-oxo-2H-chromen-3-yl)-N'-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(2-oxo-2H-chromen-3-yl)-N'-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide, also known as OTCC, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Applications De Recherche Scientifique
Ultrasound-Promoted Synthesis and Cytotoxic Activity
A study demonstrated the successful use of ultrasound irradiation for the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus, showcasing a method to synthesize 3-[1-(4-substituted-5-(aryldiazenyl)thiazol-2-yl)hydrazono)ethyl]-2H-chromen-2-ones and related compounds. These synthesized compounds, particularly a thiazole derivative, exhibited potent cytotoxic activity against human keratinocytes (HaCaT cells), highlighting their potential in developing anticancer treatments (Gomha & Khalil, 2012).
Microbial Activity of Pyrazolin-5-one Derivatives
Another study synthesized 2-oxo-2H-chromene-3-carbohydrazide derivatives and evaluated their microbial activity. These compounds exhibited significant antimicrobial activity against bacterial strains such as B. subtilis, S. aureus, E. coli, and the fungus C. albicans, compared with reference drugs tetracycline and nystatin (Mostafa, El-Salam, & Alothman, 2013).
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives have been investigated for their ability to act as chemosensors for cyanide anions. These derivatives can recognize cyanide anions through Michael addition reactions, exhibiting color changes and fluorescence quenching that can be observed by the naked eye, indicating potential applications in environmental monitoring and safety (Wang et al., 2015).
Anticancer Agents
Research into thiazolyl-pyrazole derivatives has shown that these compounds, derived from reactions involving chromene compounds, have promising anticancer properties. Computational and cytotoxicity studies indicated that several derivatives exhibit significant binding affinities against cancer targets and possess activities close to standard drugs in tests against human liver carcinoma cell lines, suggesting their potential as novel anticancer agents (Sayed et al., 2019).
Antioxidant and Cytotoxic Activities
A series of novel coumarin thiazole derivatives were synthesized and demonstrated significant antioxidant activity and cytotoxicity against various cancer cell lines. These findings underscore the potential of coumarin thiazole derivatives in developing new antioxidant and anticancer therapies (Thota et al., 2014).
Propriétés
IUPAC Name |
(2Z)-N-(4-methylanilino)-4-(2-oxochromen-3-yl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c1-13-6-8-15(9-7-13)24-25-17(11-22)20-23-18(12-28-20)16-10-14-4-2-3-5-19(14)27-21(16)26/h2-10,12,24H,1H3/b25-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAVEIOKLQILHY-UQQQWYQISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

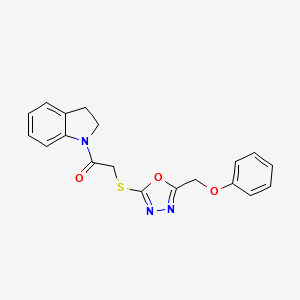
![1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2876989.png)
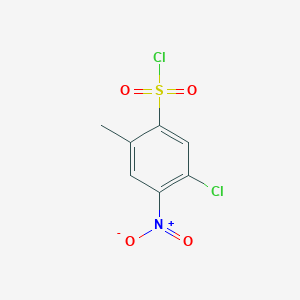

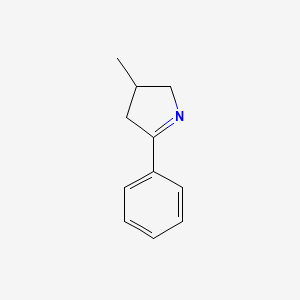
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2876995.png)

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2876999.png)
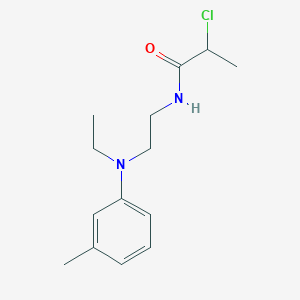


![1-[3-(4-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-quinazolin-4-ylsulfanylethanone](/img/structure/B2877005.png)
![2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2877006.png)
